molecular formula C8H6BrIO2 B2801811 3-bromo-2-iodo-5-methylBenzoic acid CAS No. 750585-99-0

3-bromo-2-iodo-5-methylBenzoic acid

Cat. No.: B2801811
CAS No.: 750585-99-0
M. Wt: 340.942
InChI Key: BGNUGOQOZLIANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-iodo-5-methylbenzoic acid is an organic compound with the molecular formula C8H6BrIO2 It is a halogen-substituted benzoic acid, characterized by the presence of bromine and iodine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-iodo-5-methylbenzoic acid typically involves halogenation reactions. One common method is the bromination of 2-iodo-5-methylbenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane, with the temperature maintained at a specific range to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors and precise control systems to ensure consistent product quality. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-iodo-5-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-bromo-2-iodo-5-methylbenzoic acid involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of bromine and iodine atoms enhances its ability to form strong interactions with proteins and other biological molecules, potentially inhibiting enzyme activity or altering protein function .

Biological Activity

3-Bromo-2-iodo-5-methylbenzoic acid is a halogenated benzoic acid derivative that has gained attention for its diverse biological activities and potential applications in medicinal chemistry. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with bromine, iodine, and a methyl group. The presence of these halogens enhances its reactivity and ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with proteins and other biomolecules through halogen bonding and other non-covalent interactions. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, making it a valuable compound for studying enzyme inhibition and protein-ligand interactions.

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes, contributing to its potential therapeutic applications. For instance, it has shown promise in modulating the activity of proteolytic enzymes such as cathepsins B and L , which are involved in protein degradation pathways . This modulation can enhance cellular proteostasis, particularly in aging cells where these pathways often decline.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound across different cell lines. Notably, it exhibited low cytotoxicity against Hep-G2 (liver cancer) and A2058 (melanoma) cell lines, indicating a favorable safety profile for potential therapeutic use .

Research Applications

This compound serves as a versatile building block in organic synthesis. Its ability to participate in coupling reactions , such as Suzuki-Miyaura and Heck reactions, allows for the formation of complex organic molecules, including pharmaceutical intermediates.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesNotable Activities
This compoundBromine and iodine substitutionEnzyme inhibition, low cytotoxicity
3-Bromo-5-iodobenzoic acidLacks methyl groupSimilar enzyme inhibition potential
2-Bromo-5-iodobenzoic acidDifferent substitution patternVaried reactivity profiles

Case Studies

  • Enzyme Activation Studies : In a study investigating the effects of benzoic acid derivatives on proteasome activity, this compound was found to significantly activate chymotrypsin-like enzymatic activity at concentrations as low as 5 μM .
  • In Silico Docking Studies : Computational studies suggest that this compound can effectively bind to active sites of target enzymes, supporting its role as a potential drug candidate in enzyme modulation therapies .

Properties

IUPAC Name

3-bromo-2-iodo-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNUGOQOZLIANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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